Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride
Overview
Description
Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino acids or amines.
Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Optimized Reaction Conditions: Temperature, pressure, and solvent systems are carefully controlled to maximize yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Benzyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and as a building block in the production of various compounds.
Mechanism of Action
The mechanism of action of Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the pyrrolidine ring play crucial roles in binding to these targets, influencing their activity. The compound may act as an inhibitor or modulator, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Methyl 1-phenylpyrrolidine-3-carboxylate hydrochloride: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 1-(2-methylbenzyl)pyrrolidine-3-carboxylate hydrochloride: Contains a methyl-substituted benzyl group.
Methyl 1-(4-chlorobenzyl)pyrrolidine-3-carboxylate hydrochloride: Features a chlorinated benzyl group.
Uniqueness: Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
methyl 1-benzylpyrrolidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHCDXMOXVQSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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